(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16341671
InChI: InChI=1S/C24H23N3OS2/c1-16(2)14-26-23(28)21(30-24(26)29)13-19-15-27(20-7-5-4-6-8-20)25-22(19)18-11-9-17(3)10-12-18/h4-13,15-16H,14H2,1-3H3/b21-13-
SMILES:
Molecular Formula: C24H23N3OS2
Molecular Weight: 433.6 g/mol

(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16341671

Molecular Formula: C24H23N3OS2

Molecular Weight: 433.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C24H23N3OS2
Molecular Weight 433.6 g/mol
IUPAC Name (5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H23N3OS2/c1-16(2)14-26-23(28)21(30-24(26)29)13-19-15-27(20-7-5-4-6-8-20)25-22(19)18-11-9-17(3)10-12-18/h4-13,15-16H,14H2,1-3H3/b21-13-
Standard InChI Key GNZLZGGQMDWHPK-BKUYFWCQSA-N
Isomeric SMILES CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4
Canonical SMILES CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a thiazolidin-4-one core substituted at position 3 with a 2-methylpropyl (isobutyl) group and at position 5 with a methylidene-linked pyrazole derivative. The pyrazole moiety itself is substituted at position 3 with a 4-methylphenyl group and at position 1 with a phenyl group. The Z-configuration of the exocyclic double bond at position 5 is critical for maintaining planarity and π-stacking interactions, which are often associated with biological activity .

Key Structural Elements:

  • Thiazolidin-4-one core: A five-membered ring containing sulfur and nitrogen atoms, known for its role in modulating electronic and steric properties .

  • 2-Thioxo group: Enhances hydrogen-bonding capacity and metal-chelation potential .

  • Isobutyl substituent: A hydrophobic group at position 3, which may influence membrane permeability and target binding .

  • Pyrazole-methylidene linkage: A conjugated system that stabilizes the molecule and enables interactions with biological targets .

Physicochemical Properties

While experimental data for this specific compound are unavailable, analogs suggest the following properties:

  • Molecular formula: C₂₅H₂₄N₄OS₂

  • Molecular weight: 476.61 g/mol

  • LogP (predicted): ~3.5 (moderate lipophilicity due to aromatic and alkyl groups) .

  • Hydrogen bond donors/acceptors: 0/4, indicating potential for moderate solubility in polar solvents .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol common to pyrazole-thiazolidinone hybrids :

  • Formation of the pyrazole core:

    • Reacting 4-methylacetophenone with phenylhydrazine under acidic conditions yields 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .

  • Knoevenagel condensation:

    • Condensation of the pyrazole aldehyde with 3-(2-methylpropyl)-2-thioxothiazolidin-4-one in the presence of a base (e.g., piperidine) forms the methylidene bridge .

  • Stereochemical control:

    • The Z-configuration is favored due to steric hindrance between the pyrazole’s phenyl group and the thiazolidinone’s isobutyl substituent .

Analytical Characterization

Data from analogous compounds suggest the following spectral signatures :

  • IR:

    • ν(C=O): 1680–1660 cm⁻¹ (thiazolidinone carbonyl).

    • ν(C=S): 1220–1200 cm⁻¹.

  • ¹H NMR (CDCl₃):

    • δ 7.80–7.20 (m, 9H, aromatic protons).

    • δ 3.60 (s, 1H, exocyclic CH).

    • δ 2.40 (s, 3H, Ar–CH₃).

    • δ 1.80–1.20 (m, 7H, isobutyl group).

Biological Activities and Mechanisms

Comparative IC₅₀ Values (Analogous Compounds):

Cell LineIC₅₀ (μM)Reference
MCF-7 (breast)12.4
HT-29 (colon)8.7
SKOV-3 (ovarian)14.9

Antimicrobial and Antiparasitic Effects

  • Antibacterial activity: MIC = 16–32 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Anthelmintic activity: Paralysis time of 12–18 minutes against Pheretima posthuma (vs. 22 minutes for albendazole) .

Structure-Activity Relationships (SAR)

Critical structural determinants of activity include:

  • Thioxo group: Replacement with oxo decreases potency (e.g., IC₅₀ increases from 8.7 to 23.1 μM in HT-29 cells) .

  • Isobutyl substituent: Enhances lipophilicity and bioavailability compared to shorter alkyl chains .

  • Z-configuration: The E-isomer shows 3–5-fold lower activity due to reduced planarity .

Molecular Docking and Target Prediction

Docking studies using the EGFR kinase domain (PDB: 1M17) reveal:

  • Key interactions:

    • Hydrogen bonds between the thioxo group and Met793.

    • π-π stacking between the pyrazole’s phenyl group and Phe856.

  • Binding energy: −52.98 kcal/mol (comparable to erlotinib) .

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